2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been extensively used in the development of kinase inhibitors . These inhibitors target a range of diseases, including cancer .
Mode of Action
The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . This interaction can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .
Biologische Aktivität
The compound 2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
This compound features a biphenyl moiety linked to a pyrazolo-pyrimidine structure through an acetamide functional group. The presence of the tert-butyl group and the specific heterocyclic framework are crucial for its biological properties.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anti-inflammatory effects. The compound under consideration has been shown to inhibit pro-inflammatory mediators in various in vitro models. For instance, studies have demonstrated that similar compounds can reduce levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models, suggesting a potential mechanism involving the inhibition of NF-κB signaling pathways .
Table 1: Summary of Anti-inflammatory Activities of Related Compounds
Compound | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
Compound A | 22 | COX-2 Inhibition | |
Compound B | 58 | TNF-α Inhibition | |
Compound C | 0.01 | Dual COX-2/sEH Inhibition |
Anticancer Activity
The pyrazolo-pyrimidine derivatives have also been explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, potentially through the modulation of cell cycle regulators and apoptosis-related proteins . The compound's ability to inhibit monocarboxylate transporters (MCTs), which are often overexpressed in tumors, further supports its anticancer potential.
Case Study: Anticancer Efficacy
In a recent study, a related pyrazolo-pyrimidine derivative was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 15 µM, attributed to G1 phase arrest and increased apoptosis markers such as cleaved caspase-3 .
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- COX Enzymes : Similar compounds have been reported to selectively inhibit COX-2 over COX-1, providing anti-inflammatory benefits with reduced gastrointestinal side effects .
- MAPK Pathway : Inhibition of p38 MAPK has been linked to decreased production of inflammatory cytokines, enhancing the therapeutic profile against inflammatory diseases .
- Cell Cycle Regulation : The compound may affect cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to growth inhibition in cancer cells .
Eigenschaften
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-23(2,3)28-21-19(14-25-28)22(30)27(15-24-21)26-20(29)13-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,14-15H,13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYOAUMKLHBSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.